molecular formula C18H18ClFN2O2 B2612464 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 2034277-24-0

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No. B2612464
CAS RN: 2034277-24-0
M. Wt: 348.8
InChI Key: RHZADHWGLZDVFU-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone, commonly known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Hydrogen-Bonding and Crystal Structure Analysis

Research on compounds structurally related to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone, such as enaminones, reveals their unique hydrogen-bonding patterns. These patterns are characterized by bifurcated intra- and intermolecular hydrogen bonding, which establishes six-membered hydrogen-bonded rings and forms centrosymmetric dimers. Such studies contribute to understanding the molecular architecture and stabilization mechanisms in crystal structures (Balderson et al., 2007).

Antibacterial Activity

Compounds similar to the specified chemical have been synthesized and tested for their antibacterial properties. For example, 1-(4-(piperidin-1-yl) phenyl) ethanone, a structurally related compound, exhibited notable antibacterial activity when synthesized under specific conditions. This highlights the potential of these compounds in developing new antibacterial agents (Merugu et al., 2010).

Drug Metabolism and Cytochrome P450 Interactions

Studies on prasugrel, a drug whose metabolism involves similar compounds, have shown that its biotransformation involves interactions with cytochrome P450 enzymes. Understanding these interactions is crucial for drug development and personalized medicine, as it influences the drug's efficacy and safety (Rehmel et al., 2006).

Synthesis and Characterization for Biological Applications

Research on compounds like 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, involving similar structural motifs, demonstrates the importance of synthesis and characterization methods. These methods, including spectroscopic characterization and thermal stability analysis, are vital for understanding the compound's potential in biological applications (Govindhan et al., 2017).

Reactivity and Substitution Studies

The reactivity of related compounds, such as 2-fluorotropone, has been extensively studied. These studies provide insights into the chemical behavior and potential applications of these compounds in organic synthesis and medicinal chemistry (Pietra & Cima, 1971).

properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-15-11-21-8-7-17(15)24-14-5-3-9-22(12-14)18(23)10-13-4-1-2-6-16(13)20/h1-2,4,6-8,11,14H,3,5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZADHWGLZDVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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